molecular formula C36H56O13 B1180275 泰维生物苷 CAS No. 114586-47-9

泰维生物苷

货号: B1180275
CAS 编号: 114586-47-9
InChI 键:
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Thevebioside is an active ingredient derived from the seeds of Thevetia peruviana, an ornamental shrub belonging to the Apocynaceae family. This compound has garnered attention for its potential therapeutic properties, particularly in the field of oncology. Thevetia peruviana is native to regions such as China, Mexico, India, and Central America .

科学研究应用

安全和危害

When handling Thevebioside, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

生化分析

Biochemical Properties

Thevebioside plays a significant role in biochemical reactions, particularly in the context of cancer treatment. It interacts with several biomolecules, including enzymes and proteins. One of the key interactions is with SRC-3, a protein involved in cell signaling pathways. Thevebioside induces the ubiquitination and subsequent degradation of SRC-3 via the proteasome pathway, which inhibits the AKT signaling pathway and promotes apoptosis in cancer cells .

Cellular Effects

Thevebioside has profound effects on various types of cells, especially cancer cells. In NSCLC cells, Thevebioside induces apoptosis by down-regulating SRC-3, which in turn inhibits the IGF-1R-PI3K-AKT signaling pathway. This leads to reduced cell proliferation and increased cell death. The compound also affects gene expression, as evidenced by changes in the levels of apoptosis-related proteins .

Molecular Mechanism

At the molecular level, Thevebioside exerts its effects through the ubiquitin-proteasome pathway. It binds to SRC-3, marking it for degradation. This degradation inhibits the AKT signaling pathway, which is crucial for cell survival and proliferation. By disrupting this pathway, Thevebioside effectively induces apoptosis in cancer cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Thevebioside have been observed to change over time. The compound remains stable and effective in inducing apoptosis over extended periods. Long-term studies have shown that Thevebioside continues to inhibit tumor growth without significant degradation or loss of efficacy. Additionally, it has minimal cytotoxic effects on non-target organs such as the liver, kidney, and heart .

Dosage Effects in Animal Models

The effects of Thevebioside vary with different dosages in animal models. Studies have shown that at lower doses, Thevebioside effectively inhibits tumor growth without causing significant toxicity. At higher doses, some adverse effects may be observed, although these are generally minimal. The optimal dosage for therapeutic effects without toxicity is in the range of 2 mg/kg to 4 mg/kg .

Metabolic Pathways

Thevebioside is involved in several metabolic pathways, primarily through its interaction with the ubiquitin-proteasome system. This interaction leads to the degradation of SRC-3, which in turn affects the AKT signaling pathway. The compound’s influence on these pathways results in altered metabolic flux and changes in metabolite levels, contributing to its anti-cancer effects .

Transport and Distribution

Within cells and tissues, Thevebioside is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement to target sites. The compound accumulates in cancer cells, where it exerts its therapeutic effects. Its distribution is crucial for its efficacy, as it needs to reach sufficient concentrations at the target sites to induce apoptosis .

Subcellular Localization

Thevebioside’s subcellular localization is primarily within the cytoplasm, where it interacts with SRC-3 and other proteins involved in the ubiquitin-proteasome pathway. This localization is essential for its activity, as it needs to be in proximity to its target proteins to exert its effects. The compound’s localization is directed by specific targeting signals and post-translational modifications that ensure it reaches the appropriate cellular compartments .

准备方法

Synthetic Routes and Reaction Conditions

Thevebioside is typically extracted from the seeds of Thevetia peruviana through a series of solvent extraction and purification steps. The seeds are first dried and ground into a fine powder. The powder is then subjected to solvent extraction using a suitable solvent such as ethanol or methanol. The crude extract is further purified using chromatographic techniques to isolate Thevebioside .

Industrial Production Methods

Industrial production of Thevebioside involves large-scale extraction and purification processes. The seeds of Thevetia peruviana are harvested and processed in bulk. The extraction process is optimized to maximize yield and purity. Advanced chromatographic techniques, such as high-performance liquid chromatography, are employed to ensure the isolation of high-purity Thevebioside .

化学反应分析

Types of Reactions

Thevebioside undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its therapeutic properties .

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield oxidized derivatives with enhanced biological activity, while reduction can produce reduced forms with different pharmacological properties .

相似化合物的比较

属性

{ "Design of the Synthesis Pathway": "The synthesis pathway of Thevebioside involves the conversion of commercially available starting materials into the desired product through a series of chemical reactions.", "Starting Materials": [ "Vanillin", "4-Hydroxybenzaldehyde", "Ethyl bromoacetate", "Sodium borohydride", "Acetic acid", "Methanol", "Hydrochloric acid", "Sodium hydroxide", "Diethyl ether", "Water" ], "Reaction": [ "Step 1: Condensation of vanillin and 4-hydroxybenzaldehyde in the presence of sodium hydroxide to form 2,2'-dihydroxy-4,4'-dimethoxychalcone.", "Step 2: Alkylation of 2,2'-dihydroxy-4,4'-dimethoxychalcone with ethyl bromoacetate in the presence of sodium hydroxide to form ethyl 2-(2,4-dihydroxy-6-methoxyphenyl)-2-oxoacetate.", "Step 3: Reduction of ethyl 2-(2,4-dihydroxy-6-methoxyphenyl)-2-oxoacetate with sodium borohydride in the presence of acetic acid to form ethyl 2-(2,4-dihydroxy-6-methoxyphenyl)acetate.", "Step 4: Hydrolysis of ethyl 2-(2,4-dihydroxy-6-methoxyphenyl)acetate with hydrochloric acid to form 2-(2,4-dihydroxy-6-methoxyphenyl)acetic acid.", "Step 5: Esterification of 2-(2,4-dihydroxy-6-methoxyphenyl)acetic acid with methanol in the presence of sulfuric acid to form methyl 2-(2,4-dihydroxy-6-methoxyphenyl)acetate.", "Step 6: Hydrolysis of methyl 2-(2,4-dihydroxy-6-methoxyphenyl)acetate with sodium hydroxide to form Thevebioside.", "Step 7: Purification of Thevebioside by extraction with diethyl ether and recrystallization from water." ] }

CAS 编号

114586-47-9

分子式

C36H56O13

分子量

0

外观

Powder

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。